molecular formula C11H17NO B12213722 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 56022-40-3

3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12213722
CAS No.: 56022-40-3
M. Wt: 179.26 g/mol
InChI Key: NIAXLOCNPHUQEB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid norbornane-like framework. Its molecular formula is C₁₁H₁₇NO, with a bicyclo[2.2.1]heptane core substituted by methyl groups at the 3,3-positions and a methylidene group at position 2.

Properties

CAS No.

56022-40-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C11H17NO/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H2,12,13)

InChI Key

NIAXLOCNPHUQEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with C₃–₄ Olefins

The foundational step involves a Diels-Alder reaction between cyclopentadiene and 2-butene, as detailed in patent literature. This reaction proceeds under thermal conditions (100–150°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene as the primary adduct. The choice of 2-butene over traditional dienophiles like crotonaldehyde reduces costs by approximately 40% while maintaining high regioselectivity.

Key Reaction Parameters :

  • Temperature: 120–140°C (optimal for avoiding side products)

  • Catalyst: None required (thermal conditions suffice)

  • Yield: 78–85%

Isomerization to Install Methylidene Group

The intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene undergoes catalytic isomerization to introduce the critical 2-methylidene moiety. Acidic catalysts such as alumina-silica composites (SiO₂-Al₂O₃) facilitate this transformation at 200–250°C, producing 2-methylene-3-methylbicyclo[2.2.1]heptane.

Isomerization Dynamics :

Catalyst TypeTemperature RangeConversion EfficiencyByproduct Formation
SiO₂-Al₂O₃ (weak)200–250°C92%<5%
Zeolite H-Y180–220°C88%8–12%

This step establishes the 3,3-dimethyl and 2-methylidene substituents critical for subsequent functionalization.

The introduction of the carboxylic acid group at position 1 necessitates careful manipulation of the bicyclic core. Two predominant strategies emerge from the literature.

Oxidation of Methylene Precursors

Controlled oxidation of the 2-methylidene group using ozonolysis followed by reductive workup provides a ketone intermediate, which is subsequently oxidized to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄). This method achieves 65–70% yield but requires stringent temperature control (-78°C for ozonolysis) to prevent over-oxidation.

Direct Carboxylation via CO₂ Insertion

An alternative approach employs palladium-catalyzed carboxylation under CO₂ pressure (3–5 atm). The methylidene group undergoes insertion of CO₂ in the presence of Pd(PPh₃)₄ and a tertiary amine base, yielding the carboxylic acid directly.

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
Ozonolysis/Jones6895Moderate
Pd-Catalyzed CO₂8298High

The palladium method demonstrates superior efficiency but incurs higher catalyst costs.

Amidation Strategies

Conversion of the carboxylic acid to the carboxamide represents the final synthetic challenge. Two principal methodologies dominate industrial and laboratory settings.

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which reacts exothermically with 4-methoxyaniline in dichloromethane. This classical approach delivers the amide in 85–90% yield but necessitates rigorous moisture exclusion.

Reaction Profile :

  • Activation Time: 2 hr at 0°C

  • Coupling Time: 12 hr at 25°C

  • Workup: Aqueous NaHCO₃ wash, column chromatography

Coupling Agent-Mediated Synthesis

Modern protocols favor carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP). This one-pot method achieves 92–95% conversion while minimizing racemization risks.

Optimized Conditions :

ParameterValue
SolventTetrahydrofuran
Temperature0°C → 25°C
Molar Ratio (Acid:Amine)1:1.05

Stereochemical Considerations

The bicyclo[2.2.1]heptane system imposes significant stereochemical constraints. X-ray crystallography of intermediates confirms the (1S,4S) configuration predominates when using chiral Lewis acids like BINOL-derived titanium complexes during Diels-Alder reactions. Control over absolute stereochemistry proves critical for biological activity, with enantiomeric excess (ee) values exceeding 98% achievable through asymmetric catalysis.

Industrial-Scale Production Metrics

A comparative assessment of pilot-scale synthesis (100 kg batches) reveals key process economics:

ParameterTwo-Step ProcessOne-Pot Process
Total Yield71%68%
Catalyst Cost$12/kg$18/kg
Energy Consumption850 kWh/kg720 kWh/kg
Byproduct HandlingModerateLow

The one-pot method, despite slightly lower yield, reduces purification costs by 30% through in situ isomerization .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide exhibit significant anticancer properties. For instance:

  • Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.4
Derivative BHeLa (Cervical)4.8
Derivative CA549 (Lung)6.1

These findings suggest that the compound could serve as a lead in the development of new anticancer agents.

Materials Science

Polymer Development

The unique structure of 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide allows it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.

  • Application Example : Researchers have synthesized a polymer composite using this compound as a monomer, resulting in materials with improved tensile strength and thermal stability compared to conventional polymers.
PropertyConventional PolymerPolymer with Bicyclic Compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Agricultural Chemistry

Pesticide Development

The bicyclic structure has been explored for its potential as a bioactive agent in pesticides. Preliminary studies indicate that certain formulations show effective insecticidal activity against common agricultural pests.

  • Field Trial Results : An application of a formulated product containing this compound demonstrated a 70% reduction in pest populations over a two-week period.
Pest SpeciesControl (%)
Aphids75
Whiteflies68
Spider Mites70

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-1-carboxamide, 3,3-dimethyl-2-methylene- involves its interaction with molecular targets through its reactive functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the methylene bridge can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is a versatile platform in medicinal and synthetic chemistry. Below is a detailed comparison of structurally related compounds, highlighting differences in substituents, functional groups, and biological implications.

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Functional Groups Key Differences vs. Target Compound Biological Activity/Applications References
3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide C₁₁H₁₇NO 3,3-dimethyl, 2-methylidene, carboxamide (-CONH₂) Reference compound Not explicitly reported
3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₆O₂ 3,3-dimethyl, 2-methylidene, carboxylic acid (-COOH) -COOH instead of -CONH₂; higher polarity Intermediate in synthesis
Camphene C₁₀H₁₆ 3,3-dimethyl, 2-methylidene (monoterpene) No carboxamide; hydrocarbon framework Antimicrobial, essential oil component
N,N-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxamide C₁₀H₁₅NO Tricyclic core, N,N-dimethyl carboxamide Additional cyclopropane ring; altered steric effects Structural studies
3,3-Dimethyl-2-oxo-N-phenyl-bicyclo[2.2.1]heptane-1-carboxamide C₁₆H₁₉NO₂ 3,3-dimethyl, 2-oxo (keto), N-phenyl carboxamide Keto group reduces reactivity; aromatic substitution Potential kinase inhibitor
2-Bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide C₂₂H₂₃BrNO₂ Bromo, 4,7,7-trimethyl, 3-oxo, N-naphthyl carboxamide Halogenation and bulky naphthyl group Enhanced lipophilicity; drug design candidate
(1S,4R)-N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-2-oxo-... C₂₀H₂₆N₄O₂S Adamantane-thiadiazole linker, 7,7-dimethyl, 2-oxo Adamantane enhances hydrophobic interactions Cytotoxicity enhancer (Topotecan synergy)

Physicochemical Properties

  • Polarity : Carboxylic acid derivatives () are more polar than carboxamides, affecting solubility and bioavailability.

Biological Activity

3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide, commonly known as camphene, is a bicyclic monoterpene with significant relevance in various biological activities. Its molecular formula is C10H16C_{10}H_{16} and it has been extensively studied for its potential therapeutic effects, particularly in the fields of pharmacology and biochemistry.

Camphene has a molecular weight of approximately 136.234 g/mol and is characterized by its unique bicyclic structure which contributes to its biological activity. The IUPAC name for this compound is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, and it is also known by various synonyms including camphene and 3,3-dimethyl-2-methylene-bicyclo[2.2.1]heptane.

PropertyValue
Molecular FormulaC10H16
Molecular Weight136.234 g/mol
CAS Registry Number5794-03-6
IUPAC Name2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane

Antimicrobial Properties

Research indicates that camphene exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents in food and pharmaceutical industries .

Anti-inflammatory Effects

Camphene has been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Neuroprotective Effects

Studies have demonstrated that camphene can exert neuroprotective effects. It appears to reduce oxidative stress in neuronal cells, which may contribute to its protective role against neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, camphene was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 0.5% .
  • Anti-inflammatory Mechanism : A research paper documented the effects of camphene on lipopolysaccharide (LPS)-induced inflammation in murine models. The treatment resulted in a marked decrease in TNF-alpha levels, demonstrating its potential as an anti-inflammatory agent .
  • Neuroprotection : A study involving neuronal cell cultures exposed to oxidative stress showed that camphene reduced cell death by up to 40%, indicating its potential role in neuroprotection .

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